2-Chlorobenzene-1,3,5-triol
Overview
Description
2-Chlorobenzene-1,3,5-triol: is an organic compound with the molecular formula C6H5ClO3 It is a chlorinated derivative of benzene-1,3,5-triol, where one of the hydrogen atoms is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Benzene-1,3,5-triol: One common method to synthesize 2-Chlorobenzene-1,3,5-triol involves the chlorination of benzene-1,3,5-triol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Halogen Exchange Reactions: Another method involves the halogen exchange reaction where benzene-1,3,5-triol is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction also requires specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using advanced reactors and catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chlorobenzene-1,3,5-triol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding hydroxy derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups. Reagents such as sodium hydroxide or potassium hydroxide are often used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.
Substitution: Sodium hydroxide, potassium hydroxide, elevated temperatures.
Major Products Formed:
Oxidation: Various oxidized derivatives such as quinones.
Reduction: Hydroxy derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chlorobenzene-1,3,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Chlorobenzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzene-1,3,5-triol: The non-chlorinated parent compound with similar chemical properties but different reactivity.
2-Bromobenzene-1,3,5-triol: A brominated derivative with similar structure but different halogen atom.
2-Iodobenzene-1,3,5-triol: An iodinated derivative with similar structure but different halogen atom.
Uniqueness: 2-Chlorobenzene-1,3,5-triol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its non-halogenated and other halogenated counterparts. The chlorine atom can influence the compound’s reactivity in substitution reactions and its overall stability.
Properties
IUPAC Name |
2-chlorobenzene-1,3,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGZCXPDKIEKNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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